Cyclocytidine 5'-triphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

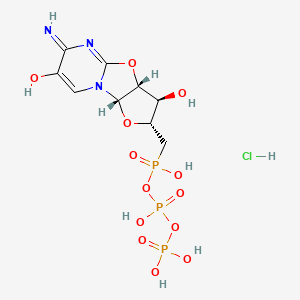

Cyclocytidine 5'-triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C9H15ClN3O13P3 and its molecular weight is 501.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Role and Mechanism of Action

Cyclocytidine 5'-triphosphate serves as a substrate for RNA polymerases and plays a crucial role in RNA synthesis. Its structure allows it to mimic natural nucleotides, making it useful in studying RNA synthesis mechanisms and enzyme kinetics. The unique cyclic structure of CCTP can influence the stability and activity of RNA molecules, leading to potential therapeutic applications.

Antiviral Activity

CCTP has been investigated for its antiviral properties. Studies have shown that CCTP can inhibit viral replication by interfering with the nucleotide pool within infected cells. This mechanism is particularly relevant for RNA viruses, where nucleotide analogues can disrupt viral RNA synthesis.

Cancer Treatment

Research indicates that CCTP may have potential as an anticancer agent. Its incorporation into RNA can lead to the production of dysfunctional proteins, thereby inhibiting cancer cell proliferation. A study demonstrated that CCTP effectively reduced the viability of various cancer cell lines in vitro, suggesting its utility as a chemotherapeutic agent .

Molecular Biology Studies

CCTP is utilized in molecular biology to study RNA dynamics and interactions. It can be incorporated into RNA probes for labeling and tracking RNA molecules within cells. This application is critical for understanding gene expression and regulation.

Enzyme Inhibition Studies

This compound acts as an inhibitor for certain enzymes involved in nucleotide metabolism, such as cytidine triphosphate synthetase. By inhibiting these enzymes, researchers can elucidate metabolic pathways and their implications in diseases like cancer .

Case Study 1: Antiviral Efficacy

A study conducted on the efficacy of CCTP against influenza virus demonstrated that treatment with CCTP significantly reduced viral titers in infected cell cultures. The mechanism was attributed to the competitive inhibition of viral RNA polymerase, leading to decreased viral replication rates.

Case Study 2: Anticancer Properties

In a recent evaluation of CCTP's anticancer effects, researchers treated human breast cancer cell lines with varying concentrations of CCTP. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 15 µM across different cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference Year |

|---|---|---|

| Antiviral | Reduced viral replication | 2024 |

| Anticancer | IC50 = 10-15 µM in breast cancer cells | 2024 |

| Enzyme Inhibition | Inhibition of cytidine triphosphate synthetase | 2024 |

Table 2: Comparative Analysis with Related Compounds

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| Cyclocytidine | 10 | Antiviral |

| Cyclocytidine Analog | 12 | Cytotoxic in cancer cells |

| Other Nucleotide Analogue | 8 | Potent inhibitor of RNA polymerase |

Eigenschaften

CAS-Nummer |

76248-24-3 |

|---|---|

Molekularformel |

C9H15ClN3O13P3 |

Molekulargewicht |

501.6 g/mol |

IUPAC-Name |

[(2S,4R,5R,6R)-5,11-dihydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;hydrochloride |

InChI |

InChI=1S/C9H14N3O13P3.ClH/c10-7-3(13)1-12-8-6(23-9(12)11-7)5(14)4(22-8)2-26(15,16)24-28(20,21)25-27(17,18)19;/h1,4-6,8,10,13-14H,2H2,(H,15,16)(H,20,21)(H2,17,18,19);1H/t4-,5-,6+,8-;/m0./s1 |

InChI-Schlüssel |

LAQPFDHWOCALOG-HZBXEUFMSA-N |

SMILES |

C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.Cl |

Isomerische SMILES |

C1=C(C(=N)N=C2N1[C@@H]3[C@H](O2)[C@H]([C@@H](O3)CP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.Cl |

Kanonische SMILES |

C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.Cl |

Synonyme |

cyclo-CTP cyclocytidine 5'-triphosphate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.